molecular formula C24H41N3O6 B13963221 CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- CAS No. 59252-35-6

CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL-

Cat. No.: B13963221
CAS No.: 59252-35-6
M. Wt: 467.6 g/mol
InChI Key: KPDUJONFVNUHQT-TWHAJKEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N⁴-PENTADECANOYL-" is a cytosine derivative featuring a β-D-arabinofuranosyl sugar moiety at the 1-position and a pentadecanoyl (C15) fatty acid chain at the N⁴ position. Arabinofuranosyl cytosine analogs, such as cytarabine (ara-C), are clinically significant antimetabolites used in cancer therapy, suggesting that this compound may share similar biological targeting mechanisms, albeit with altered pharmacokinetics due to the N⁴-pentadecanoyl substitution .

Properties

CAS No.

59252-35-6

Molecular Formula

C24H41N3O6

Molecular Weight

467.6 g/mol

IUPAC Name

N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]pentadecanamide

InChI

InChI=1S/C24H41N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-20(29)25-19-15-16-27(24(32)26-19)23-22(31)21(30)18(17-28)33-23/h15-16,18,21-23,28,30-31H,2-14,17H2,1H3,(H,25,26,29,32)/t18-,21-,22+,23-/m1/s1

InChI Key

KPDUJONFVNUHQT-TWHAJKEOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Pathways for N⁴-Acylation

The core strategy for synthesizing N⁴-acyl derivatives of 1-β-D-arabinofuranosylcytosine (Ara-C) involves introducing a pentadecanoyl group at the N⁴ position of cytosine. Key steps include:

a. Acylation Reaction

  • Reagents : Ara-C is reacted with pentadecanoic acid derivatives, such as pentadecanoyl chloride or activated esters, in anhydrous conditions.
  • Conditions : A study comparing trichloroacetic acid (TCA) and perchloric acid (PCA) extraction highlighted PCA’s superiority in stabilizing acylated derivatives during purification.
  • Solvent System : Non-polar solvents (e.g., dichloroethane) with coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed.

b. Protecting Group Strategy

  • Hydroxyl groups on the arabinofuranose ring are often protected with benzyl or acetyl groups to prevent undesired side reactions. For example, tri-O-benzyl protection is used during glycosylation.
  • Deprotection is achieved via hydrogenolysis (e.g., palladium chloride under H₂) or acidic hydrolysis (e.g., HCl-methanol).

Purification and Analytical Validation

a. High-Performance Liquid Chromatography (HPLC)

  • Column : μBondapak NH₂ or ABX Permaphase columns enable separation of Ara-C derivatives and their phosphate esters.
  • Mobile Phase : Gradient elution with buffer-acetonitrile mixtures.
  • Data : Typical retention times for N⁴-acyl derivatives range from 8–12 minutes, with >95% purity.

b. Structural Confirmation

Stability and Formulation Considerations

  • Solubility Enhancement : Detergents like HCO-60 are used to dissolve lipophilic N⁴-acyl derivatives, improving bioavailability.
  • Enzymatic Resistance : N⁴-pentadecanoyl Ara-C shows prolonged activity due to resistance to cytidine deaminase, a key Ara-C-inactivating enzyme.

Comparative Data on Reaction Optimization

Parameter Condition 1 (Stearoyl Derivative) Condition 2 (Behenoyl Derivative)
Solubility Agent HCO-60 suspension HCO-60 solution
Antitumor Activity Reduced in solution Enhanced in solution
Half-life (in vivo) 4–6 hours >24 hours

Industrial-Scale Synthesis Protocols

  • Crystallization : A HCl-methanol system (0.5–3% HCl, 10–40°C, 1–3 hours) yields stable monohydrochloride crystals.
  • Yield Optimization : Silylation-desilylation steps improve coupling efficiency, achieving >70% yield in glycosylation reactions.

Chemical Reactions Analysis

Types of Reactions

CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the N4 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- has several scientific research applications:

    Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.

    Biology: The compound is used in studies of DNA and RNA interactions, as well as in the development of nucleoside-based probes.

    Industry: The compound can be used in the synthesis of novel nucleoside analogs for various industrial applications.

Mechanism of Action

The mechanism of action of CYTOSINE, 1-beta-D-ARABINOFURANOSYL-N(sup 4)-PENTADECANOYL- involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. The pentadecanoyl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can be phosphorylated to its active triphosphate form, which can then be incorporated into nucleic acids, leading to chain termination or other disruptions in nucleic acid synthesis.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Sugar Moiety Modifications

Compound Sugar Moiety Key Structural Feature Biological Implication Reference
Target Compound β-D-arabinofuranosyl 2'-OH in arabinose configuration Potential resistance to deamination N/A
Compound 4 () 4-thio-β-D-ribofuranosyl Sulfur replaces 4'-oxygen Enhanced metabolic stability
d4T Analogs () 2',3'-didehydro-dideoxyribose Unsaturated sugar backbone Antiviral activity (e.g., HIV)
Cytarabine (Ara-C) β-D-arabinofuranosyl 2'-OH stereochemistry DNA chain termination in leukemia

Key Insight: The arabinofuranosyl group in the target compound may confer resistance to deaminases, similar to cytarabine, while the 4-thio or dideoxy modifications in analogs alter substrate recognition or stability .

N⁴-Acyl Group Variations

Compound N⁴-Acyl Group Chain Length/Type Lipophilicity (LogP*) Reference
Target Compound Pentadecanoyl C15 (aliphatic) High N/A
Compound 4 () Benzoyl C7 (aromatic) Moderate
CBGSL00004 () Stearoyl C18 (aliphatic) Very High
Native Cytosine None (NH₂) - Low N/A

Key Insight: Longer acyl chains (e.g., pentadecanoyl vs. Stearoyl (C18) derivatives in ceramides () demonstrate lipid raft affinity, suggesting the target compound may localize to membranes .

Physicochemical Properties

Compound Molecular Weight Solubility Stability
Target Compound ~728 g/mol† Low (predicted) High (acyl protection)
Compound 6 () Not reported Moderate Moderate (acetylated)
Cytarabine 279 g/mol High Low (rapid deamination)

Estimated based on analogous structures in .

Key Insight: The pentadecanoyl group likely extends half-life by slowing enzymatic degradation, a critical advantage over unmodified cytarabine .

Q & A

Q. What synthetic methodologies are employed for the N⁴-pentadecanoyl modification in β-D-arabinofuranosylcytosine derivatives?

The synthesis typically involves acylation of the cytosine N⁴-amino group using pentadecanoic acid derivatives. Protecting group strategies (e.g., acetyl or trityl groups) are critical to ensure regioselectivity during glycosylation and acylation steps. For example, 4-methoxytrityl chloride and acetic anhydride are used to protect hydroxyl groups in ribofuranosyl intermediates, followed by deprotection under mild acidic conditions . Post-synthetic purification via column chromatography and characterization by NMR (¹H, ¹³C) and mass spectrometry (ESI-MS) are essential to confirm structural integrity .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

High-resolution NMR spectroscopy (e.g., 2D-COSY, HSQC) is used to verify the arabinofuranosyl sugar conformation and acyl chain attachment. Mass spectrometry (MALDI-TOF or LC-MS) confirms molecular weight, while HPLC (reverse-phase C18 columns with UV detection) assesses purity. Differential scanning calorimetry (DSC) may also characterize thermal stability and crystallinity .

Q. How does the pentadecanoyl moiety influence the compound’s solubility and bioavailability?

The long acyl chain enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Researchers evaluate this via logP measurements (shake-flask method) and in vitro permeability assays (e.g., Caco-2 cell monolayers). Comparative studies with shorter acyl chains (e.g., acetyl or benzoyl derivatives) are conducted to establish structure-activity relationships .

Q. What in vitro models are commonly used to screen this compound’s biological activity?

Cytotoxicity assays (MTT or resazurin-based) in cancer cell lines (e.g., HeLa, MCF-7) and antiviral activity tests in viral replication models (e.g., HIV-1 or HBV) are standard. Dose-response curves (IC₅₀ calculations) and selectivity indices (ratio of toxic vs. effective concentrations) are generated to assess therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different cell lines or experimental setups?

Contradictions may arise from variations in cell culture conditions (e.g., serum concentration, passage number) or assay protocols. Methodological solutions include:

  • Triangulation : Cross-validate results using orthogonal assays (e.g., flow cytometry for apoptosis vs. caspase-3 activity assays) .
  • Standardization : Adopt harmonized protocols (e.g., CLSI guidelines) for cell viability assays .
  • Meta-analysis : Systematically review literature to identify confounding variables (e.g., pH, temperature) and adjust experimental designs accordingly .

Q. What experimental design considerations are essential when assessing in vivo pharmacokinetics?

Key factors include:

  • Dosing regimen : Single vs. multiple doses to evaluate accumulation.
  • Formulation : Use of surfactants (e.g., Tween-80) or liposomal encapsulation to enhance solubility.
  • Bioanalytical methods : LC-MS/MS for plasma concentration profiling, with attention to metabolite identification (e.g., deacylation products) .
  • Animal models : Selection of species with metabolic similarities to humans (e.g., murine vs. non-human primates) .

Q. How can researchers optimize synthetic yields when scaling up production for preclinical studies?

Challenges include low regioselectivity during acylation and purification bottlenecks. Strategies:

  • DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using response surface methodology .
  • Continuous flow chemistry : Improve reproducibility and reduce side reactions compared to batch synthesis .
  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., 2-MeTHF) .

Q. What computational approaches support the rational design of derivatives with improved target binding?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict interactions with target enzymes (e.g., DNA polymerase β or viral reverse transcriptase). QSAR models correlate acyl chain length with inhibitory activity, guiding synthetic prioritization .

Q. How should researchers address discrepancies between in silico predictions and empirical binding assays?

Discrepancies may stem from force field inaccuracies or solvent effects. Solutions include:

  • Free energy perturbation (FEP) : Refine binding affinity predictions.
  • Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .

Q. What ethical and methodological standards apply to preclinical toxicity studies of this compound?

Compliance with OECD guidelines (e.g., acute oral toxicity 423) and 3R principles (Replacement, Reduction, Refinement) is mandatory. Histopathological analysis (liver, kidney) and hematological profiling in rodent models are required. Researchers must document negative controls and blinded data analysis to mitigate bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.